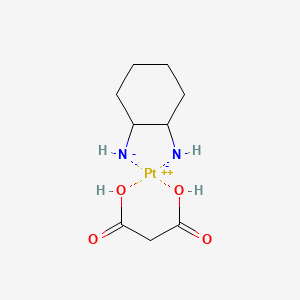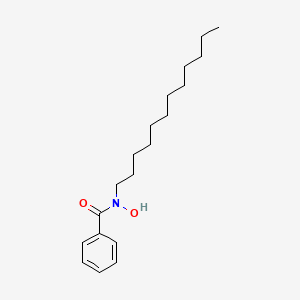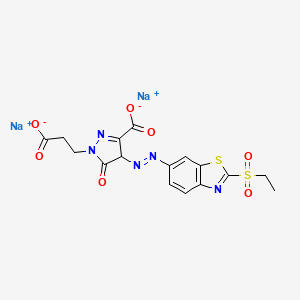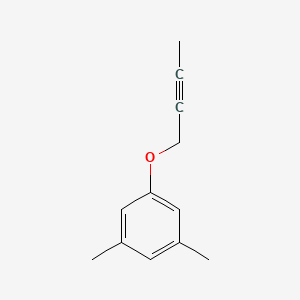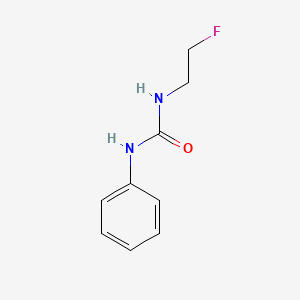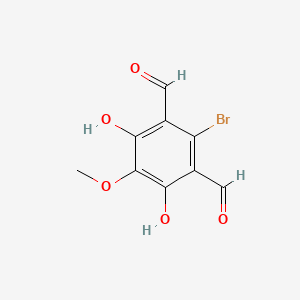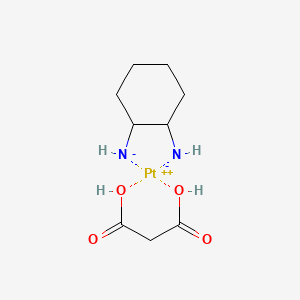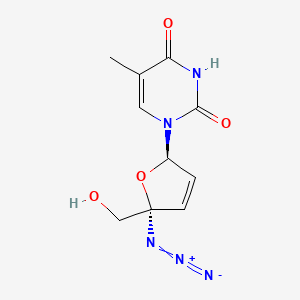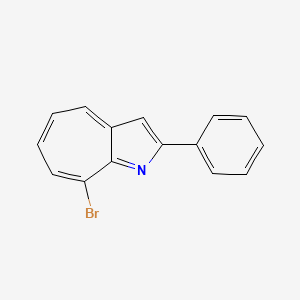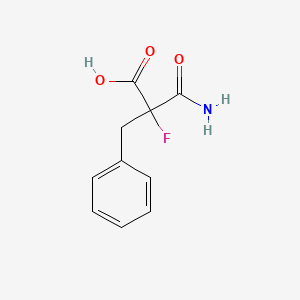
2-Benzyl-2-fluoro-3-oxo-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-fluoro-3-oxo-beta-alanine is a synthetic compound with the molecular formula C10H11NO3 It is a derivative of beta-alanine, featuring a benzyl group and a fluorine atom, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-fluoro-3-oxo-beta-alanine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with a fluorinated alanine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-fluoro-3-oxo-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different functionalized products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Benzyl-2-fluoro-3-oxo-beta-alanine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-fluoro-3-oxo-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The benzyl group may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-oxo-beta-alanine
- N-benzyl-beta-alanine
- N-benzyl-2-methyl-beta-alanine
Uniqueness
2-Benzyl-2-fluoro-3-oxo-beta-alanine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
18283-40-4 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
3-amino-2-benzyl-2-fluoro-3-oxopropanoic acid |
InChI |
InChI=1S/C10H10FNO3/c11-10(8(12)13,9(14)15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13)(H,14,15) |
InChI Key |
UGIKGQYNVDVIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


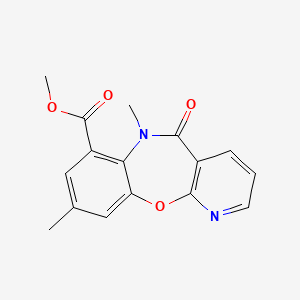
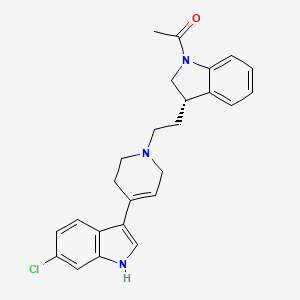
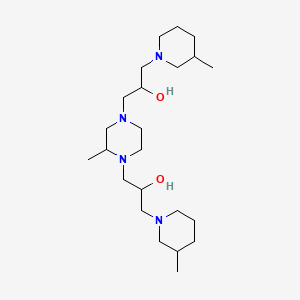
![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)

